molecular formula C25H20N4O2 B2571440 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine CAS No. 1251571-94-4

4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine

Cat. No.: B2571440
CAS No.: 1251571-94-4
M. Wt: 408.461
InChI Key: VEVAJXSZYHLUDD-UHFFFAOYSA-N
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Description

This compound features a piperidine core linked via a sulfonyl group to a 2-thienyl ring, which is further substituted with a 1,3,4-oxadiazole moiety bearing a pyrrolidin-1-ylcarbonyl group. The sulfonyl group may enhance solubility and metabolic stability compared to non-sulfonated analogs .

Properties

CAS No.

1251571-94-4

Molecular Formula

C25H20N4O2

Molecular Weight

408.461

IUPAC Name

N-benzyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H20N4O2/c1-16-7-10-19(11-8-16)29-25(31)21-15-26-22-12-9-18(13-20(22)23(21)28-29)24(30)27-14-17-5-3-2-4-6-17/h2-13,15,28H,14H2,1H3,(H,27,30)

InChI Key

VEVAJXSZYHLUDD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine is a synthetic derivative that incorporates several pharmacologically relevant moieties, including piperidine, oxadiazole, and thienyl groups. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Formula

The structural formula of the compound can be represented as follows:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This indicates the presence of various functional groups that contribute to its biological activity.

Key Features

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Oxadiazole Moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Thienyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research has shown that compounds similar to 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and piperidine rings demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Inhibition studies have indicated that this compound may act as an acetylcholinesterase inhibitor. Compounds with similar structures have shown strong inhibitory effects on urease activity, which is crucial for treating infections caused by urease-producing bacteria .

Binding Studies

In silico docking studies provide insights into the binding interactions of the compound with various biological targets. These studies suggest that the compound can effectively interact with amino acids in target proteins, enhancing its pharmacological effectiveness .

Study 1: Antibacterial Screening

A study conducted on synthesized derivatives of piperidine and oxadiazole assessed their antibacterial properties. The results indicated that several compounds exhibited strong activity against selected bacterial strains, highlighting the potential of these derivatives in developing new antibacterial agents .

Study 2: Enzyme Interaction

Another significant study focused on the interaction of similar compounds with bovine serum albumin (BSA). The findings revealed that these compounds bind effectively to BSA, suggesting their potential for therapeutic applications in drug delivery systems .

Table 1: Biological Activity of Related Compounds

Compound NameAntimicrobial ActivityEnzyme InhibitionBinding Affinity
Compound AStrong against B. subtilisYesHigh
Compound BModerate against S. typhiYesModerate
4-Methyl...Moderate against various strainsYesHigh

Table 2: Binding Interactions

Amino Acid ResidueInteraction TypeEnergy (kcal/mol)
AspartateHydrogen Bond-5.0
SerineHydrophobic-3.5
LeucineVan der Waals-2.0

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of the pyrrolidine ring is significant as such derivatives have been extensively studied for their ability to modulate biological activity through interactions with various receptors and enzymes.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole exhibit promising antimicrobial properties. Research has shown that compounds similar to 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings suggest that this compound may also possess similar antimicrobial efficacy.

Anticancer Research

Compounds containing oxadiazole and thienyl groups have been evaluated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific mechanisms by which 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine operates require further investigation.

Neuropharmacology

The presence of the pyrrolidine moiety in the compound suggests potential applications in neuropharmacology. Pyrrolidine derivatives have been linked to neuroprotective effects and cognitive enhancement . This compound could be explored for its effects on neurodegenerative diseases or cognitive disorders.

Target Interactions

The complex structure allows for multiple target interactions within biochemical pathways. The sulfonamide group may enhance solubility and bioavailability, facilitating interaction with biological targets .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be studied to optimize its therapeutic potential .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related molecules (Table 1), focusing on substituent variations and their implications:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity Synthetic Route
Target Compound Pyrrolidin-1-ylcarbonyl, 2-thienyl, sulfonyl, piperidine ~465 (estimated) Hypothesized kinase inhibition Multi-step coupling (e.g., sulfonylation)
4-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine tert-Butyl ~223 Not reported Oxadiazole cyclization
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine 4-Bromophenyl ~308 Potential antimicrobial Similar oxadiazole synthesis
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1780735-70-7) Isopropyl ~195 Fragment-based drug discovery Cyclization with isopropyl reagents
4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline 4-Fluorobenzylthio, aniline ~302 Anticancer screening Thioether coupling

Key Observations :

  • Electronic Effects : The 2-thienyl group in the target compound introduces conjugated π-electrons, possibly enhancing binding to aromatic residues in enzymes compared to phenyl or aniline analogs .
  • Sulfonyl Group: The sulfonyl linkage in the target compound likely improves solubility and stability relative to non-sulfonated derivatives like those in .

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